tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate

Complement factor D inhibition Immuno-inflammatory therapeutics Medicinal chemistry building blocks

tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate (CAS 1824320-42-4) is a Boc-protected 2-aminopyridine derivative with molecular formula C11H15BrN2O2 and molecular weight 287.15 g/mol. The compound features a pyridine core bearing a bromine atom at the 6-position, a methyl group at the 3-position, and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 1824320-42-4
Cat. No. B1410516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate
CAS1824320-42-4
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H15BrN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
InChIKeyNAHSTGUCAZKFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate (CAS 1824320-42-4): Core Identity and Procurement Baseline


tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate (CAS 1824320-42-4) is a Boc-protected 2-aminopyridine derivative with molecular formula C11H15BrN2O2 and molecular weight 287.15 g/mol . The compound features a pyridine core bearing a bromine atom at the 6-position, a methyl group at the 3-position, and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position . Its canonical SMILES is CC1=CC=C(Br)N=C1NC(=O)OC(C)(C)C, and it carries the MDL identifier MFCD20923755 . This building block is supplied by multiple vendors at purities of 95–97%, typically as a white to off-white solid with recommended long-term storage in a cool, dry environment (2–8 °C) . The GHS classification indicates H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

Why Generic Substitution Fails for tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate: The Case for Precise Regiochemical and Protecting Group Identity


The specific substitution pattern—Boc-carbamate at the 2-position, methyl at the 3-position, and bromine at the 6-position—is not arbitrarily interchangeable with positional isomers, alternative protecting groups, or the unprotected free amine. Swapping to the free amine (6-bromo-3-methylpyridin-2-amine, CAS 89466-16-0) eliminates the orthogonal protecting group strategy essential for multi-step syntheses where the amine must remain masked during cross-coupling steps [1]. Replacing the Boc group with a Cbz (benzyloxycarbonyl) group (benzyl N-(6-bromo-3-methylpyridin-2-yl)carbamate, CAS 2680798-64-3, MW 321.17) adds 34 Da of molecular weight and alters the deprotection conditions from acidolysis (TFA) to hydrogenolysis, which may be incompatible with other functional groups present . Moving the Boc-carbamate to the 3-position (tert-butyl (6-bromo-2-methylpyridin-3-yl)carbamate, CAS 1820684-75-0) fundamentally changes the directing group geometry for ortho-metallation and the vector of subsequent cross-coupling products, as evidenced by distinct InChI Keys (NAHSTGUCAZKFSB-UHFFFAOYSA-N vs. XDJLPKFWEQUMFO-UHFFFAOYSA-N) and different reported purities from vendors . The quantitative evidence below demonstrates why these distinctions carry measurable consequences in synthetic outcomes.

Product-Specific Quantitative Evidence Guide: tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate Differentiation Data


Patent-Validated Pharmacophoric Building Block: Complement Factor D Inhibitor Intermediates Require the 2-Carboxamide, 6-Bromo, 3-Methyl Substitution Pattern

The specific 6-bromo-3-methylpyridin-2-yl carboxamide moiety, directly derivable from deprotection of the target compound's Boc group followed by acylation, is embedded in multiple Complement Factor D inhibitor candidates disclosed in Achillion Pharmaceuticals patents US11084800 and US11708351. Compounds incorporating this exact substitution pattern (e.g., US11084800 Cpd No. 496, PubChem CID 135318114) demonstrated IC50 < 1,000 nM against human Factor D [1][2]. A closely related positional isomer series—compounds where the carboxamide attachment point shifts to the pyridine 3-position (derivable from tert-butyl (6-bromo-2-methylpyridin-3-yl)carbamate, CAS 1820684-75-0)—does not appear in these same patent families as potent inhibitors, indicating that the 2-aminopyridine carboxamide geometry is critical for Factor D binding [3]. The molecular recognition depends on the precise spatial arrangement of the bromine, methyl, and carboxamide groups, which is determined by the starting building block's regiochemistry.

Complement factor D inhibition Immuno-inflammatory therapeutics Medicinal chemistry building blocks

Boc vs. Cbz Protecting Group: Molecular Weight and Orthogonal Deprotection Advantage for Multi-Step Synthesis

For the identical pyridine scaffold, the Boc-protected derivative (target compound) has a molecular weight of 287.15 g/mol, while the Cbz-protected analog (benzyl N-(6-bromo-3-methylpyridin-2-yl)carbamate, CAS 2680798-64-3) weighs 321.17 g/mol—a difference of 34.02 Da (+11.8%) . In multi-step syntheses where this building block is carried through several transformations, the lower molecular weight of the Boc derivative reduces the mass of intermediates and improves atom economy. Critically, Boc and Cbz offer orthogonal deprotection conditions: Boc is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂, room temperature, typically 5–10 min), while Cbz requires hydrogenolysis (H₂, Pd/C) or strongly acidic HBr/AcOH conditions [1]. This orthogonality means that the choice of protecting group determines compatibility with other functional groups in the synthetic sequence—a Boc group tolerates hydrogenation steps that would remove Cbz, while Cbz survives acidic conditions that cleave Boc [1][2].

Protecting group strategy Orthogonal deprotection Atom economy

Boc-Protected Aminopyridines Outperform Alternative N-Protecting Groups in Directed Ortho-Metallation Chemistry

In a systematic study by Rewcastle et al. (J. Chem. Soc., Perkin Trans. 1, 1996), Boc and pivaloyl derivatives of 2-substituted 5-aminopyridines were compared for directed lithiation with BuLi–TMEDA in diethyl ether at –10 °C. The authors explicitly concluded that 'Boc protected aminopyridines provided the best overall results, with synthesis of these derivatives best achieved by direct reaction of the aminopyridine with di-tert-butyl dicarbonate in the absence of added base' [1]. This class-level finding applies directly to the target compound, which bears the Boc protecting group on a 2-aminopyridine scaffold. In contrast, the free amine (6-bromo-3-methylpyridin-2-amine, CAS 89466-16-0) would be incompatible with the strongly basic organolithium conditions, undergoing deprotonation and potential decomposition rather than directed ortho-metallation [1][2]. Pivaloyl and acetyl protecting groups, while also acid-labile, did not match the performance of Boc in this transformation [1].

Directed ortho-metallation Protecting group performance Pyrido[3,4-d]pyrimidinone synthesis

Suzuki–Miyaura Cross-Coupling Yield Benchmarks for Boc-Protected Bromopyridines: Class-Level Reactivity Evidence

Boc-protected bromopyridines as a class demonstrate robust performance in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. For the closely related 2-(N-Boc-amino)-5-bromopyridine (CAS 1089302-24-5), reported Suzuki coupling yields with Pd(PPh₃)₄ at 80 °C are 85–92% . In a broader study of aqueous Suzuki coupling of basic nitrogen-containing aryl bromides, Li et al. (J. Org. Chem., 2016) demonstrated that substituted bromopyridines achieve 'good to high yields' with phenylboronic acid in water without added base or ligand [1]. The same group later showed that substrates containing basic nitrogen centers can produce quantitative yields in aqueous Suzuki reactions at 100 mL scale (20–40 mmol) [2]. While the target compound itself has not been specifically reported in published Suzuki yield studies, the bromine at the 6-position on an electron-deficient pyridine ring bearing a Boc-carbamate at the 2-position is expected to be a competent electrophilic coupling partner, consistent with the class behavior of Boc-protected 2-aminobromopyridines [3].

Suzuki-Miyaura coupling Bromopyridine reactivity Palladium catalysis

Documented Purity Gradients and Quality Control Differentiation Across Vendors

The target compound is commercially available at two primary purity specifications: 95% (AKSci, Fluorochem, Leyan) and 97% (Bidepharm, CymitQuimica) . Bidepharm additionally provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports . In comparison, the positional isomer tert-butyl (6-bromo-2-methylpyridin-3-yl)carbamate (CAS 1820684-75-0) is available at 95% (AKSci) to ≥98% (ChemScene, CymitQuimica, Leyan) from various suppliers . For procurement decisions, the availability of authenticated QC documentation (NMR, HPLC, GC) from Bidepharm at 97% purity for the target compound represents a measurable quality assurance advantage over suppliers offering only 95% purity without batch-specific spectral data. The predicted pKa of 11.89±0.70 indicates the Boc-protected amine is significantly less basic than the free amine, which would have a pKa near the conjugate acid of 2-aminopyridine (~6.7) .

Chemical procurement Purity specification Quality control documentation

Best Research and Industrial Application Scenarios for tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate (CAS 1824320-42-4)


Complement Factor D Inhibitor Lead Optimization Programs

Research groups pursuing complement Factor D (CFD) inhibitors for autoimmune, inflammatory, or ischemia-reperfusion indications should prioritize this building block. The 6-bromo-3-methylpyridin-2-yl carboxamide substructure is validated in Achillion Pharmaceuticals' patent families US11084800 and US11708351, where compounds incorporating this moiety demonstrated IC50 < 1,000 nM against human Factor D [1]. The Boc group enables late-stage deprotection and acylation to generate the carboxamide linkage, while the 6-bromo position serves as a diversification handle via Suzuki coupling. Using the positional isomer (CAS 1820684-75-0) would produce a 3-carboxamide vector that is not represented among the disclosed active CFD inhibitors, potentially directing the SAR exploration away from validated chemical space.

Directed Ortho-Metallation for Pyrido[3,4-d]pyrimidin-4(3H)-one Synthesis

For programs requiring C-4 functionalization of the pyridine ring via directed lithiation, this Boc-protected aminopyridine is the optimal starting material. Rewcastle et al. (1996) demonstrated that Boc-protected aminopyridines outperform pivaloyl and other N-protecting groups in BuLi–TMEDA-mediated directed ortho-metallation chemistry [2]. The 3-methyl substituent on the target compound additionally blocks one ortho position, directing lithiation exclusively to the 4-position. The free amine (CAS 89466-16-0) is categorically incompatible with these strongly basic conditions due to N–H deprotonation and competing side reactions.

Multi-Step Synthesis Requiring Orthogonal Amine Protection Strategy

In synthetic sequences where the 2-amino group must remain protected through several transformations (e.g., Suzuki coupling, alkylation, or reduction steps) but be deprotected orthogonally to other protecting groups present, the Boc group provides a clear advantage. Boc is cleaved under mild acidic conditions (TFA/CH₂Cl₂, room temperature), while being stable to hydrogenolysis conditions that would remove Cbz groups [3]. Conversely, if the synthetic route requires acid-sensitive functionality, the Cbz analog (CAS 2680798-64-3) may be a more appropriate choice. This decision matrix, grounded in the orthogonal deprotection evidence, should guide building block selection rather than defaulting to the lowest-cost option.

Suzuki–Miyaura Diversification for Kinase Inhibitor Library Synthesis

The 6-bromo position on the electron-deficient pyridine ring is an established electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling. Based on class-level benchmarks for Boc-protected bromopyridines, coupling with aryl or heteroaryl boronic acids under standard conditions (Pd(PPh₃)₄, 80 °C) is expected to proceed with 85–92% yield . The Boc group survives these coupling conditions intact, enabling a two-step diversification strategy: (1) Suzuki coupling at the 6-position, followed by (2) Boc deprotection and functionalization of the liberated 2-amino group. This sequential orthogonal reactivity is not available with the free amine analog, which would compete as a nucleophile during the coupling step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.